molecular formula C21H16BrN5O2S B14977437 2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide

2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No.: B14977437
M. Wt: 482.4 g/mol
InChI Key: JTLGCYLOOWFTCN-UHFFFAOYSA-N
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Description

This compound features a pteridine core, which is a bicyclic structure composed of a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved by the condensation of appropriate aldehydes and amines, followed by cyclization.

    Introduction of the benzyl group: This step involves the alkylation of the pteridine core with benzyl halides under basic conditions.

    Attachment of the sulfanyl group:

    Formation of the acetamide moiety: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the bromophenyl group: This final step involves the coupling of the intermediate with 4-bromophenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The pteridine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl and bromophenyl groups may enhance binding affinity and specificity, while the sulfanyl-acetamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H16BrN5O2S

Molecular Weight

482.4 g/mol

IUPAC Name

2-(3-benzyl-4-oxopteridin-2-yl)sulfanyl-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C21H16BrN5O2S/c22-15-6-8-16(9-7-15)25-17(28)13-30-21-26-19-18(23-10-11-24-19)20(29)27(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,25,28)

InChI Key

JTLGCYLOOWFTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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